
1,4-Diethynyl-2,5-dipropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diethynyl-2,5-dipropoxybenzene: is an organic compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol . This compound is characterized by the presence of two ethynyl groups and two propoxy groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,4-Diethynyl-2,5-dipropoxybenzene can be synthesized through various methods. One common approach involves the alkylation of hydroquinone with propyl bromide to form 1,4-dipropoxybenzene. This intermediate is then subjected to Sonogashira coupling with ethynyl derivatives to introduce the ethynyl groups .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale Sonogashira coupling reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in the presence of a palladium catalyst and a copper co-catalyst, with an appropriate base such as triethylamine .
Análisis De Reacciones Químicas
Types of Reactions:
1,4-Diethynyl-2,5-dipropoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The propoxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Diethynyl-2,5-dipropoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,4-diethynyl-2,5-dipropoxybenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activities.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
1,4-Diethynylbenzene: Lacks the propoxy groups, making it less versatile in certain applications.
1,4-Dipropoxybenzene: Lacks the ethynyl groups, limiting its reactivity in coupling reactions.
Uniqueness:
1,4-Diethynyl-2,5-dipropoxybenzene is unique due to the presence of both ethynyl and propoxy groups, which confer a combination of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C16H18O2 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
1,4-diethynyl-2,5-dipropoxybenzene |
InChI |
InChI=1S/C16H18O2/c1-5-9-17-15-11-14(8-4)16(18-10-6-2)12-13(15)7-3/h3-4,11-12H,5-6,9-10H2,1-2H3 |
Clave InChI |
VQEUUXISSBRVFF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C=C1C#C)OCCC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


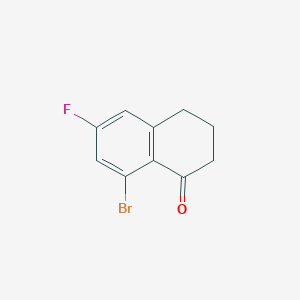
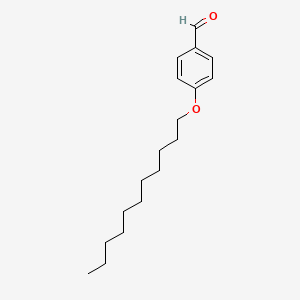
![2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane](/img/structure/B12506885.png)
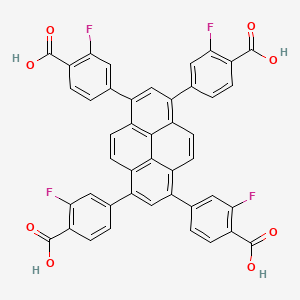

![N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12506895.png)
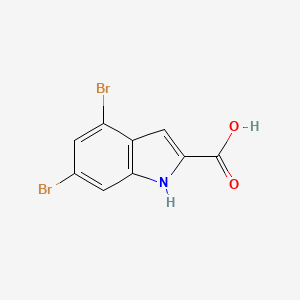
![2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile](/img/structure/B12506910.png)
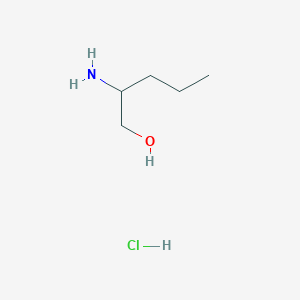
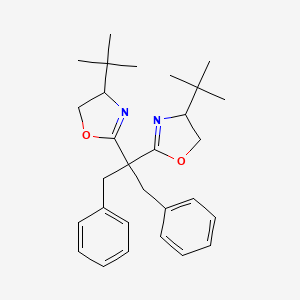
![2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol](/img/structure/B12506919.png)
![(R)-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506924.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12506933.png)
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12506938.png)
